
(1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
説明
1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride, often referred to as CPMT, is an organic compound with a wide range of applications in the scientific and medical fields. CPMT is a versatile compound that can be used in a variety of experiments and studies, including synthesis, research, and drug development. It is a cyclic compound that is composed of an azole ring and a methyl group. The dihydrochloride form of CPMT is water-soluble and has a wide range of uses in the laboratory and in clinical settings.
科学的研究の応用
CPMT has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the study of enzyme kinetics and in the study of drug metabolism. In addition, it is used in the study of DNA and RNA structure and in the study of protein-protein interactions.
作用機序
The mechanism of action of CPMT is not well understood, but it is believed to be involved in the formation of covalent bonds between molecules. It is thought to act as a Lewis base, which is capable of forming an electron-pair bond with other molecules. This bond can then be used to form a variety of different molecules, depending on the reactants present.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPMT are not well understood, but it is believed to have an effect on the metabolism of drugs and other molecules. It is also thought to have an effect on the activity of various enzymes, which can affect the metabolism of drugs and other molecules. In addition, it is thought to have an effect on the activity of various proteins, which can affect the function of cells and tissues.
実験室実験の利点と制限
CPMT has several advantages and limitations for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. It is also relatively stable and can be used in a variety of temperatures and pH levels. However, it is not very soluble in water, which can limit its use in certain experiments. In addition, it is not very soluble in organic solvents, which can also limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of CPMT. It could be used in the development of new drugs, as it is believed to have an effect on the metabolism of drugs. It could also be used in the study of enzyme kinetics and in the study of protein-protein interactions. In addition, it could be used in the study of DNA and RNA structure. Finally, it could be used in the study of drug metabolism and in the development of new drugs.
特性
IUPAC Name |
[1-(cyclopropylmethyl)triazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.2ClH/c8-3-7-5-11(10-9-7)4-6-1-2-6;;/h5-6H,1-4,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKIAJIVCRRFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Benzo[b]thiophen-3-yl)-3,3-dimethylpyrrolidine](/img/structure/B1480535.png)
![7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480537.png)

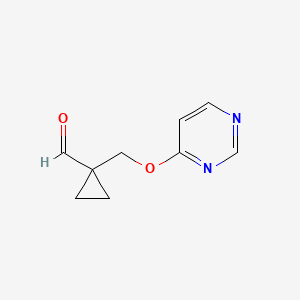
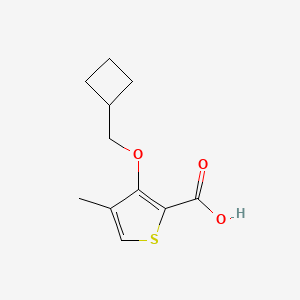

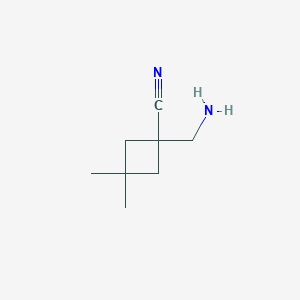


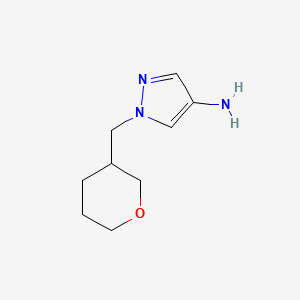
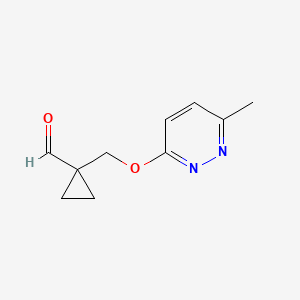

![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)
![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1480558.png)